molecular formula C15H12N2O3 B2829373 2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 340230-56-0

2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2829373
CAS No.: 340230-56-0
M. Wt: 268.272
InChI Key: CMEHUHARULIQCQ-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group, a furan ring, and a methoxyphenyl group

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-13-6-4-12(5-7-13)17-15(18)11(10-16)9-14-3-2-8-20-14/h2-9H,1H3,(H,17,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHUHARULIQCQ-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The reaction begins with the condensation of 4-methoxyaniline with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Introduction of the Cyano Group: The Schiff base is then reacted with malononitrile under basic conditions to introduce the cyano group, resulting in the formation of the desired cyanoenamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-cyano-3-(furan-2-yl)-N-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.

    (Z)-2-cyano-3-(thiophen-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.

    (Z)-2-cyano-3-(furan-2-yl)-N-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

2-cyano-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its utility in various applications.

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